molecular formula C11H10ClNO B13185309 5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde

5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B13185309
M. Wt: 207.65 g/mol
InChI Key: CSLHVGHDCQNYGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro group at the 5th position, two methyl groups at the 1st and 2nd positions, and an aldehyde group at the 3rd position of the indole ring. The indole nucleus is known for its diverse biological activities and is a key structure in many pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials would include 5-chloro-2-methylphenylhydrazine and 2-methylpropanal. The reaction is typically carried out under reflux conditions with an acid catalyst such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For example, it may act as an agonist or antagonist at specific receptors, modulating cellular responses. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1,2-dimethyl-1H-indole-3-carbaldehyde is unique due to the combination of the chloro group, two methyl groups, and the aldehyde group on the indole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

5-chloro-1,2-dimethylindole-3-carbaldehyde

InChI

InChI=1S/C11H10ClNO/c1-7-10(6-14)9-5-8(12)3-4-11(9)13(7)2/h3-6H,1-2H3

InChI Key

CSLHVGHDCQNYGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)Cl)C=O

Origin of Product

United States

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